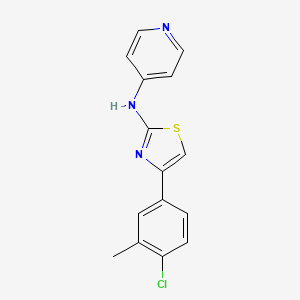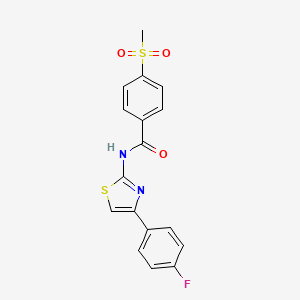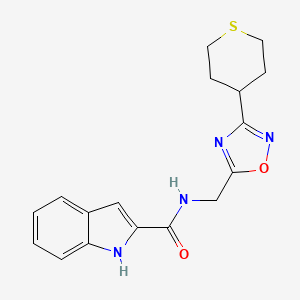
ethyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a pyrazole derivative and has been synthesized using different methods. The purpose of
Mecanismo De Acción
The mechanism of action of ethyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate is not well understood. However, it is believed that this compound may inhibit the growth of cancer cells by inducing apoptosis or inhibiting cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that ethyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate has potential anticancer and antifungal activity. However, the biochemical and physiological effects of this compound are not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of ethyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate is its potential applications in various scientific research areas. However, one of the limitations is the lack of understanding of its mechanism of action and the biochemical and physiological effects of this compound.
Direcciones Futuras
There are several future directions for the research on ethyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate. One of the directions is to explore the mechanism of action of this compound and its biochemical and physiological effects. Additionally, further research is needed to investigate the potential applications of ethyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate in the development of new anticancer and antifungal agents. Furthermore, the synthesis of new derivatives of ethyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate with improved activity can be explored. Overall, the research on ethyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate has significant potential for the development of new therapeutic agents.
In conclusion, ethyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate is a pyrazole derivative that has potential applications in various scientific research areas. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been explored in this paper. Further research is needed to investigate the potential applications of ethyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate in the development of new therapeutic agents.
Métodos De Síntesis
Ethyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate can be synthesized using different methods. One of the most common methods is the reaction of ethyl acetoacetate with 4-chloro-3-nitropyrazole in the presence of a base such as sodium hydride. This reaction results in the formation of the desired product with a yield of around 70%. Other methods include the reaction of ethyl acetoacetate with 4-chloro-3-nitropyrazole in the presence of a catalyst such as copper(II) acetate or nickel(II) acetate.
Aplicaciones Científicas De Investigación
Ethyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate has been used in various scientific research applications. One of the significant applications is as a building block for the synthesis of other compounds such as 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoic acid, which has potential antifungal activity. Additionally, ethyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate has been used in the synthesis of pyrazolopyridine derivatives, which have potential anticancer activity.
Propiedades
IUPAC Name |
ethyl 3-(4-chloro-3-nitropyrazol-1-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O4/c1-2-16-7(13)3-4-11-5-6(9)8(10-11)12(14)15/h5H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLKUBAJTISWNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1C=C(C(=N1)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-((2,6-Dimethylmorpholino)(3-methoxyphenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2660567.png)

![4-Amino-3-[(4-fluorobenzyl)carbamoyl]-1,2-thiazole-5-carboxylic acid](/img/structure/B2660570.png)
![2-({2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)-1H-indole](/img/structure/B2660572.png)

![4'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2660574.png)
![7-(2,4-dichlorophenyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2660576.png)

![5-(4-chlorophenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2660579.png)

